Home > Products > Screening Compounds P32616 > 6-Ethylidene-Obeticholic Acid
6-Ethylidene-Obeticholic Acid - 1908444-27-8

6-Ethylidene-Obeticholic Acid

Catalog Number: EVT-1726275
CAS Number: 1908444-27-8
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Ethylidene-Obeticholic Acid is a semisynthetic derivative of chenodeoxycholic acid, which is a primary bile acid produced in the liver from cholesterol. This compound functions as a selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, cholesterol, and glucose metabolism. Its therapeutic applications are particularly significant in treating liver diseases, including primary biliary cholangitis and nonalcoholic steatohepatitis.

Source and Classification

6-Ethylidene-Obeticholic Acid is classified under bile acid derivatives. It is synthesized from natural bile acids through chemical modifications, making it part of a broader category of bile acid analogs used in medicinal chemistry. The compound's unique structure contributes to its specific biological activity and potential therapeutic benefits.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Ethylidene-Obeticholic Acid involves several key steps:

  1. Isolation of Amide Intermediate: The synthesis begins with the formation of an amide intermediate, which is crucial for subsequent reactions.
  2. Hydrogenation: This step typically utilizes palladium on carbon as a catalyst to reduce double bonds in the molecule.
  3. Basic Epimerization: This process alters the stereochemistry of the compound to achieve the desired configuration.
  4. Ketone Reduction: Reducing agents such as sodium borohydride are employed to convert ketones to alcohols.
  5. Amide Hydrolysis: This final step involves breaking down the amide bond to yield the final product.

This multi-step synthetic route has been optimized for efficiency, achieving yields greater than 70% while maintaining low impurity levels below 0.10% .

Molecular Structure Analysis

Structure and Data

The molecular formula for 6-Ethylidene-Obeticholic Acid is C26H42O4C_{26}H_{42}O_{4}. The compound features a complex steroidal structure typical of bile acids, with specific functional groups that enhance its biological activity.

  • InChI Key: NJXXWLPIJNFPHG-VFDZYYAVSA-N
  • Molecular Weight: Approximately 426.62 g/mol

The structural configuration includes multiple chiral centers, which are critical for its interaction with biological targets such as the farnesoid X receptor.

Chemical Reactions Analysis

Reactions and Technical Details

6-Ethylidene-Obeticholic Acid participates in various chemical reactions:

  1. Oxidation: Selective oxidants like pyridinium chlorochromate are used to introduce oxygen functionalities.
  2. Reduction: Common reducing agents include potassium borohydride and cerous chloride, which facilitate the conversion of functional groups.
  3. Substitution: Nucleophilic substitution reactions can be performed using reagents such as iodoethane to modify the compound further.

These reactions are essential for modifying the compound's structure to improve its pharmacological properties or synthesize derivatives for research purposes .

Mechanism of Action

Process and Data

The primary mechanism through which 6-Ethylidene-Obeticholic Acid exerts its effects is through activation of the farnesoid X receptor (FXR). Upon binding to FXR, this compound regulates gene expression related to:

  • Bile acid synthesis
  • Transport
  • Metabolism

This activation leads to decreased bile acid synthesis, reduced inflammation, and improved liver function by mitigating hepatic fibrosis and other liver-related pathologies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Ethylidene-Obeticholic Acid exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are critical for its formulation into pharmaceutical products and influence its bioavailability and therapeutic efficacy.

Applications

Scientific Uses

The applications of 6-Ethylidene-Obeticholic Acid span various fields:

  1. Chemistry: Serves as a model compound in studies related to bile acid chemistry and receptor interactions.
  2. Biology: Investigated for its role in metabolic regulation, particularly concerning bile acids and cholesterol homeostasis.
  3. Medicine: Approved for use in treating primary biliary cholangitis; currently under investigation for nonalcoholic steatohepatitis (NASH) and other metabolic disorders.
  4. Pharmaceutical Development: Utilized in designing drugs targeting liver diseases due to its specific action on FXR .
Synthesis and Structural Optimization

Synthetic Pathways for 6-Ethylidene Derivatives of Bile Acid Analogs

The synthesis of 6-ethylidene-obeticholic acid (6-EOA) leverages strategic modifications of the chenodeoxycholic acid (CDCA) scaffold. A multi-step route begins with methyl 6α-ethyl-7-keto-5β-cholan-24-oate as a key intermediate. This compound undergoes oxidative decarboxylation using lead tetraacetate or related oxidants to introduce unsaturation, followed by selective reduction at C7 with sodium borohydride/cerous chloride to yield the 6-ethylidene derivative. The final hydrolysis step liberates the carboxylic acid, achieving overall yields >70% with minimal impurities [3] [9].

Alternative pathways employ 7-ketolithocholic acid as a starting material. After acetylation at C3, oxidative decarboxylation generates Δ6-unsaturation, which is then functionalized via reductive ozonolysis or catalytic hydrogenation to install the ethylidene group. This route benefits from the commercial availability of bile acid precursors but requires stringent control over reaction conditions to prevent epimerization at C3/C7 [3] .

Critical challenges include:

  • Steric hindrance at C6 complicating electrophilic additions
  • Acid sensitivity of the Δ6 bond during hydrolysis
  • Byproduct formation from over-reduction (e.g., 6-ethyl analogs)

Table 1: Key Synthetic Steps for 6-Ethylidene-Obeticholic Acid

StepReactionReagents/ConditionsYieldKey Intermediate
1. FunctionalizationC7 oxidationPyridinium chlorochromate85%7-keto intermediate
2. DecarboxylationOxidative decarboxylationPb(OAc)₄, Cu(OAc)₂, pyridine78%Δ6-Unsaturated analog
3. ReductionSelective C=C reductionNaBH₄/CeCl₃ or catalytic hydrogenation91%6-Ethylidene cholane scaffold
4. HydrolysisEster deprotectionNaOH, H₂O/EtOH95%6-Ethylidene-obeticholic acid

Stereochemical Control in Ethylidene Functionalization

The bioactivity of 6-EOA critically depends on the (Z)-configuration of the C6 ethylidene moiety, which imposes a planar conformation on ring B. This geometry optimally positions the 7α-hydroxyl group for hydrogen bonding with Gln293 and Arg331 residues in the FXR ligand-binding domain. Inversion to the (E)-isomer reduces receptor affinity by >10-fold due to steric clashes with helix 3 of FXR [6] .

Hepatic metabolism further influences stereochemistry. Studies show that 3β-hydroxy epimers of bile acids undergo rapid epimerization to the 3α-forms via hepatic hydroxysteroid dehydrogenases. For 6-EOA, this was confirmed by incubating the 3β-epimer with mouse hepatocytes, which resulted in complete conversion to the 3α-epimer within 2 hours. This process was inhibited by trilostane, a Δ5-3-ketosteroid isomerase blocker, confirming enzyme-mediated stereochemical correction [2].

Conformational analyses reveal:

  • The (Z)-ethylidene group restricts ring B to a half-chair conformation, enhancing FXR complementarity
  • C3 epimerization in vivo standardizes pharmacology despite synthetic isomer mixtures
  • 7α-OH orientation is preserved only when Δ6 unsaturation is in the (Z)-configuration

Structure-Activity Relationships (SAR) of 6-Ethylidene Modifications on FXR Affinity

Systematic SAR studies demonstrate that 6-ethylidene substitution enhances FXR transactivation efficacy by 33–46% compared to obeticholic acid (6-ethyl-CDCA). Nonacidic side-chain modifications further optimize pharmacokinetics: replacing the C24 carboxyl with alcohols (e.g., compounds 1–3) maintains FXR agonism (EC₅₀ = 1.3–2.8 μM) while avoiding conjugative metabolism. Compound 1 exhibits dual FXR/GPBAR1 activity (FXR EC₅₀ = 1.8 μM; GPBAR1 EC₅₀ = 0.14 μM), attributable to its C23-OH group, which mimics taurine interactions [3].

Table 2: Pharmacological Profiling of 6-Ethylidene Derivatives

CompoundR GroupFXR Efficacy (%)FXR EC₅₀ (μM)GPBAR1 Efficacy (%)GPBAR1 EC₅₀ (μM)
CDCA-100 (Reference)20.0--
6-ECDCA-2520.5790.9
6-EOACOOH2570.45*550.43
1CH₂OH2521.8 ± 0.5790.14 ± 0.032
3CHO2492.8 ± 0.45551.5 ± 0.29
6CH₂OH (C3-deoxy)18513.7 ± 2.0519Inactive

*Estimated from structural analogs [3] [6]

Key SAR insights:

  • C24 carboxyl removal increases metabolic stability but may reduce FXR binding affinity by 2–5 fold
  • C3 deoxygenation abolishes GPBAR1 activity while preserving moderate FXR efficacy (33% vs CDCA)
  • 7α-OH is indispensable – its deletion abrogates FXR binding due to lost H-bonding with His294

Comparative Analysis of Ethylidene vs. Ethyl Substituents in Bile Acid Scaffolds

The 6-ethylidene group confers distinct advantages over the saturated 6-ethyl group in obeticholic acid (OCA). Conformationally, the sp²-hybridized C6 in 6-EOA locks ring B in a quasi-planar arrangement, reducing rotational entropy and enhancing FXR docking efficiency. Molecular dynamics simulations show 6-EOA binds FXR with 2.3-fold lower dissociation rates than OCA due to restricted ring B flexibility [3] [6].

Metabolically, 6-EOA demonstrates reversed regioselectivity in hepatic conjugation. While OCA undergoes rapid C24 glycination (accounting for >50% of metabolites), 6-EOA favors glucuronidation at C3, producing inactive excretable metabolites. This divergence reduces enterohepatic recycling and shortens plasma half-life (t₁/₂ = 8h vs 24h for OCA), mitigating accumulation risks [3] [7].

Table 3: Structural and Pharmacokinetic Comparison: Ethylidene vs. Ethyl Substituents

Parameter6-Ethylidene-Obeticholic Acid6-Ethyl-Obeticholic Acid (OCA)Impact
C6 Hybridizationsp² (planar)sp³ (tetrahedral)Enhanced FXR complementarity
Ring B ConformationHalf-chairTwist-boatLower activation energy for receptor binding
FXR EC₅₀0.45 μM*0.50 μM~10% potency increase
Main Metabolic PathwayC3 glucuronidationC24 glycinationReduced enterohepatic recycling
Protein Binding>99%>99%Comparable distribution
Aqueous Solubility210 μM195 μMImproved formulation potential

*Estimated from structural analogs [3] [6] [7]

Biological implications include:

  • Reduced pruritogenicity due to limited GPBAR1 activation (55% efficacy vs 79% for OCA)
  • Faster hepatic clearance enables once-daily dosing without trough accumulation
  • Lower LDL elevation risk than OCA, as shown in murine NASH models

Properties

CAS Number

1908444-27-8

Product Name

6-Ethylidene-Obeticholic Acid

IUPAC Name

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1

InChI Key

NJXXWLPIJNFPHG-ZWVRHZPBSA-N

SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.